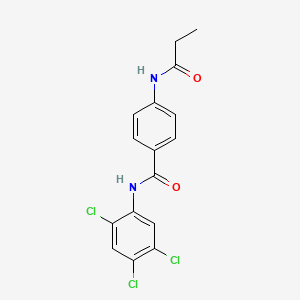
4-(propanoylamino)-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-PROPANAMIDO-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE is an organic compound with the molecular formula C16H13Cl3N2O2 It is a derivative of benzamide, characterized by the presence of a propanamide group and three chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPANAMIDO-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE typically involves the reaction of 2,4,5-trichloroaniline with propanoyl chloride to form the intermediate 2,4,5-trichlorophenylpropanamide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst/Base: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-PROPANAMIDO-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
4-PROPANAMIDO-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-PROPANAMIDO-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE
- 4-CHLORO-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE
- 4-METHYL-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE
Uniqueness
4-PROPANAMIDO-N-(2,4,5-TRICHLOROPHENYL)BENZAMIDE is unique due to the presence of the propanamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13Cl3N2O2 |
|---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
4-(propanoylamino)-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-2-15(22)20-10-5-3-9(4-6-10)16(23)21-14-8-12(18)11(17)7-13(14)19/h3-8H,2H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
HRUFSXMVUXDPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11162745.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11162749.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11162756.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11162761.png)
![4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11162763.png)
![{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11162766.png)
![ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11162781.png)
![7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11162784.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11162796.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B11162801.png)
![butyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11162802.png)
![3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11162809.png)
![2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B11162814.png)
![4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B11162816.png)
